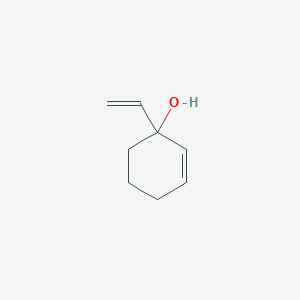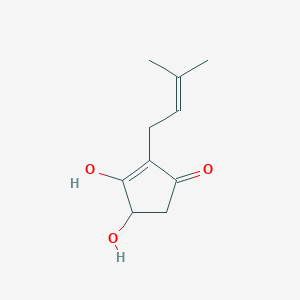![molecular formula C12H7Cl4N B14497539 2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine CAS No. 63386-27-6](/img/structure/B14497539.png)
2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine is a chlorinated biphenyl compound with the molecular formula C12H6Cl4. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3, 4’, and 5 positions, and an amine group is attached at the 2 position. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been widely studied for their chemical properties and environmental impact .
Méthodes De Préparation
The synthesis of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine typically involves the chlorination of biphenyl followed by amination. One common method includes the use of a Lewis acid catalyst to facilitate the chlorination process. The reaction conditions often involve high temperatures and the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. After chlorination, the intermediate product undergoes a nucleophilic substitution reaction with an amine source to introduce the amine group at the desired position .
Analyse Des Réactions Chimiques
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the dechlorination or reduction of the amine group.
Applications De Recherche Scientifique
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.
Biology: Researchers investigate its effects on biological systems, including its potential as an endocrine disruptor and its impact on cellular processes.
Medicine: The compound is studied for its potential therapeutic applications and toxicological effects, providing insights into the safety and efficacy of related compounds.
Mécanisme D'action
The mechanism of action of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes, receptors, and transcription factors. For example, it may interact with the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression. Additionally, its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:
2,3,4,4’-Tetrachlorobiphenyl: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
2,2’,5,5’-Tetrachlorobiphenyl: Another chlorinated biphenyl with different chlorine substitution patterns, leading to variations in its chemical and biological properties.
3,3’,5,5’-Tetrachlorobiphenyl: Differently substituted biphenyl that may exhibit distinct environmental and toxicological behaviors.
These comparisons highlight the unique properties of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine, particularly its reactivity due to the presence of the amine group and its specific chlorine substitution pattern.
Propriétés
Numéro CAS |
63386-27-6 |
|---|---|
Formule moléculaire |
C12H7Cl4N |
Poids moléculaire |
307.0 g/mol |
Nom IUPAC |
2,4-dichloro-6-(2,4-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H7Cl4N/c13-6-1-2-8(10(15)4-6)9-3-7(14)5-11(16)12(9)17/h1-5H,17H2 |
Clé InChI |
KXKSJSCUJYXYIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
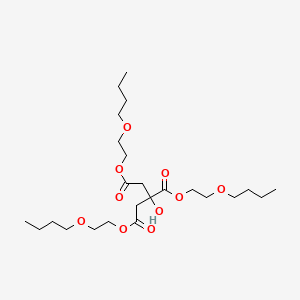
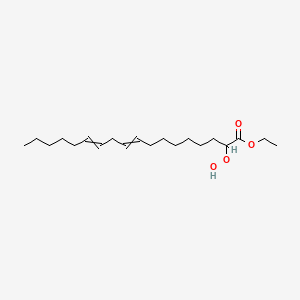
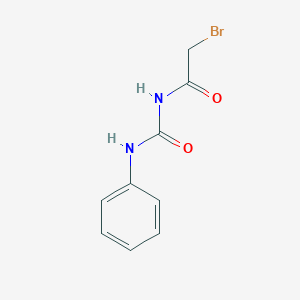
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
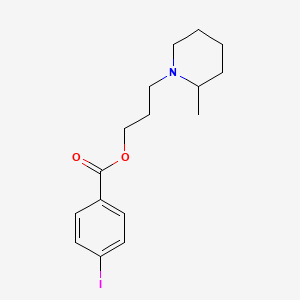

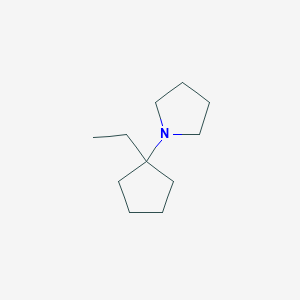
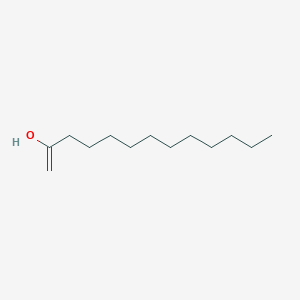

![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
